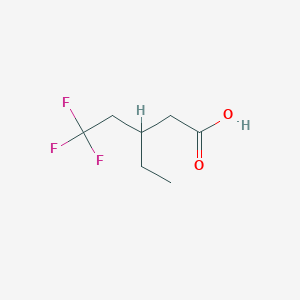

3-Ethyl-5,5,5-trifluoropentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related trifluoromethyl compounds has been described in the literature. For instance, 5,5,5-Trifluorolaevulic acid (II) was synthesized through acidic hydrolysis of a Claisen condensation product, which is a method that could potentially be adapted for the synthesis of 3-Ethyl-5,5,5-trifluoropentanoic acid . Additionally, ethyl 2-diazo-3,3,3-trifluoropropanoate was used in 1,3-dipolar cycloadditions to produce CF3-substituted pyrazoles, indicating that diazo compounds can be intermediates in synthesizing trifluoromethyl-containing structures .

Molecular Structure Analysis

The molecular structure of 3-Ethyl-5,5,5-trifluoropentanoic acid would include a trifluoromethyl group, which is known to influence the chemical reactivity and stability of the molecule. The presence of this group can affect the acidity of the carboxylic acid and the overall molecular conformation due to its electronegativity and steric bulk.

Chemical Reactions Analysis

Trifluoromethyl groups are known to participate in various chemical reactions. For example, the dehydration of 5,5,5-trifluorolaevulic acid with phosphoric oxide produced a lactone, and its reduction with lithium aluminium hydride yielded a diol . These reactions suggest that 3-Ethyl-5,5,5-trifluoropentanoic acid could also undergo similar transformations, such as reductions and dehydration reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl compounds are often characterized by high stability and reactivity due to the strong electron-withdrawing effect of the trifluoromethyl group. This can lead to increased acidity of carboxylic acids and influence the solubility and boiling points of these compounds. The trifluoromethyl group's effect on the chemical shifts in NMR spectroscopy has also been studied, providing valuable information for the analysis of such compounds .

Scientific Research Applications

Electrolyte Additives in Lithium-Ion Batteries

Research on closely related trifluoropropanoate compounds, like Ethyl 3,3,3-trifluoropropanoate (TFPE), has demonstrated their potential as additives to improve the cycling performance of lithium-ion batteries. These additives have shown to significantly extend the life of LiMn2O4/Li cells, especially at elevated temperatures. By inhibiting the formation of HF and reducing interfacial impedance, they contribute to enhanced capacity retention and reduced erosion of electrodes (Huang et al., 2016).

Organic Synthesis and Drug Precursors

The structural similarity of 3-Ethyl-5,5,5-trifluoropentanoic acid to other fluorinated compounds has implications in organic synthesis, particularly in the production of drug precursors. The cycloaddition reactions of trifluoropropenes to ethyl cyanocarboxylate, for instance, underscore the utility of fluorinated compounds in synthesizing a wide range of heterocyclic compounds, which are crucial intermediates in pharmaceuticals (Markitanov et al., 2018).

Polymorphism in Pharmaceutical Compounds

Studies on polymorphism, such as the investigation of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate, highlight the relevance of trifluoropentanoic acid derivatives in understanding and improving the physical and chemical properties of pharmaceutical compounds. Such research aids in enhancing the stability, solubility, and efficacy of drugs (Vogt et al., 2013).

Enhancement of High-Voltage Cycling Performance

Further extending the application in lithium-ion batteries, the use of alkyl trifluoropropanoates, which share functional similarities with 3-Ethyl-5,5,5-trifluoropentanoic acid, as electrolyte additives has been shown to dramatically enhance the high-voltage cycling performance of batteries. This is achieved through the formation of a thinner cathode/electrolyte interfacial film, demonstrating the potential of such compounds in improving energy storage technologies (Zheng et al., 2017).

Safety and Hazards

The safety information for 3-Ethyl-5,5,5-trifluoropentanoic acid indicates that it is a dangerous substance . The hazard statements include H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name |

3-ethyl-5,5,5-trifluoropentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c1-2-5(3-6(11)12)4-7(8,9)10/h5H,2-4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFPCPUBMRANBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-5,5,5-trifluoropentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

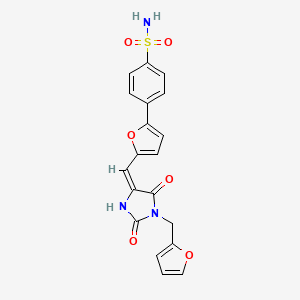

![4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B2509272.png)

![2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2509273.png)

![6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/no-structure.png)

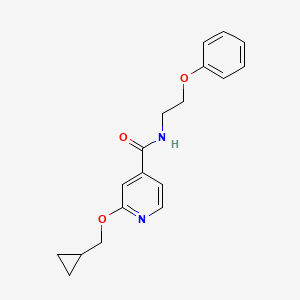

![2-Methyl-4-[4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2509281.png)

![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B2509290.png)